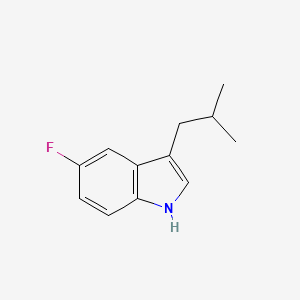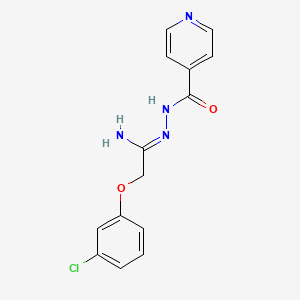
2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-(3-chlorophenoxy)propionic acid , which is a chiral phenoxy acid herbicide . The “N’-isonicotinoylethanehydrazonamide” part suggests it might be a hydrazone, which are often used in organic synthesis.
Molecular Structure Analysis
The molecular structure would likely include a chlorophenoxy group and an isonicotinoylethanehydrazonamide group, but without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-(3-chlorophenoxy)propionic acid has a molecular weight of 200.62 .Scientific Research Applications
Photocatalytic Degradation Applications
- Photocatalytic Degradation Enhancement : Research has shown that the photocatalytic degradation of chlorophenol compounds on TiO2 can be significantly enhanced by the addition of inorganic oxidizing species. This process effectively degrades contaminants in aqueous solutions to CO2, highlighting a potential application for chlorophenoxy compounds in environmental remediation and pollution control (Pelizzetti et al., 2010).
Adsorption and Surface Interaction Studies
- Surface Interaction Studies : The interaction between chlorophenol molecules and surfaces like Cu(111) has been investigated to understand the catalyzed formation of dioxin compounds. Such studies provide insights into the surface chemistry and potential environmental impacts of chlorophenoxy compounds, indicating their relevance in studying pollution formation and control mechanisms (Altarawneh et al., 2008).
Fungicidal Activity and Agricultural Applications
- Synthesis and Fungicidal Activity : New substituted chlorophenoxy compounds have been synthesized and shown fungicidal activity, suggesting their use in agricultural applications for controlling fungal diseases. Such compounds are developed for pharmacological and agrochemical screening, demonstrating their potential utility in crop protection (Kuzenkov & Zakharychev, 2009).
Environmental and Toxicological Studies
- Environmental Impact Studies : Extensive research has been conducted on chlorophenoxy herbicides like 2,4-D, assessing their toxicity, mutagenicity, and environmental impact. These studies help in understanding the broader implications of using such compounds in agriculture and their potential effects on health and ecosystems (Zuanazzi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(Z)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUJIIRNLMQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC(=O)C2=CC=NC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

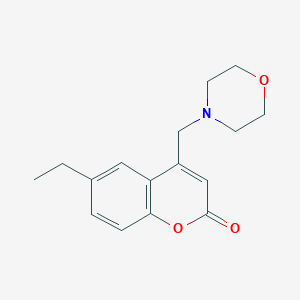
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
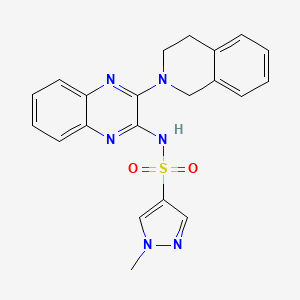
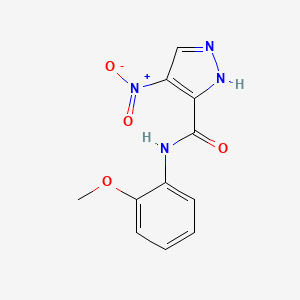
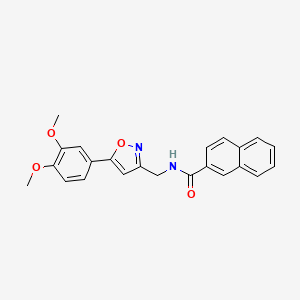
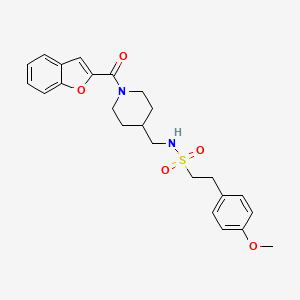
![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)
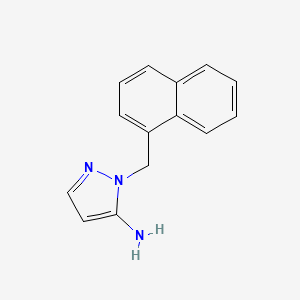
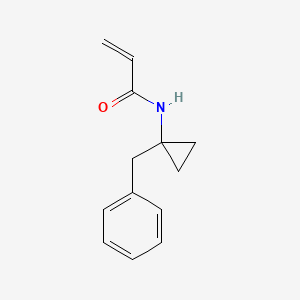
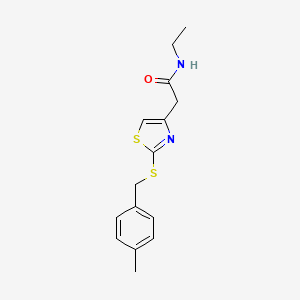
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
